3-Amino-4-methylpicolinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-4-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
InChI Key |
YSWMSTBNAWLTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 3 Amino 4 Methylpicolinamide and Its Derivatives
Synthetic Routes to 3-Amino-4-methylpicolinamide
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the picolinamide (B142947) backbone and the introduction of the amino functionality at the C-3 position of the pyridine (B92270) ring. A common route commences with the commercially available 4-methylpyridine (B42270) (γ-picoline) and proceeds through a nitration-reduction sequence to install the key amino group.
A plausible synthetic sequence begins with the nitration of 4-methylpyridine. This is typically achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, to yield 4-methyl-3-nitropyridine. The nitro group is a powerful electron-withdrawing group and directs subsequent functionalization. The subsequent reduction of the nitro group to an amine is a critical step. A variety of reducing agents can be employed, with catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst being a common and efficient method. google.com This approach provides the key intermediate, 3-amino-4-methylpyridine (B17607).
With 3-amino-4-methylpyridine in hand, the next step is the introduction of the carboxamide group at the C-2 position. This can be achieved through a sequence involving metallation of the C-2 position, followed by carboxylation and subsequent amidation. Alternatively, a more direct approach could involve the oxidation of the C-2 methyl group of a suitably protected 3-amino-4-methylpyridine to a carboxylic acid, followed by amidation.
Modernized Approaches to the Picolinamide Amide Moiety Formation
The formation of the amide bond is a cornerstone of organic synthesis. Modern methods offer significant advantages over classical techniques in terms of efficiency, mildness of reaction conditions, and waste reduction. For the final step in the synthesis of this compound, the coupling of a 3-amino-4-methylpicolinic acid precursor with an ammonia (B1221849) source, several advanced reagents can be utilized.
Peptide coupling reagents are widely employed for their high efficiency and selectivity. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are effective in activating the carboxylic acid for nucleophilic attack by ammonia or an ammonia equivalent. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.
Another modern approach involves the use of phosphonium-based coupling reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known for their high reactivity and ability to suppress racemization in chiral substrates.
The direct amidation of carboxylic acids without the need for stoichiometric activating agents is a more atom-economical and environmentally benign strategy. Catalytic methods using boronic acids or other Lewis acids have been developed for this purpose, although their application to picolinic acid derivatives would require specific optimization.
| Coupling Reagent | Typical Conditions | Advantages |
| HATU/DIPEA | DMF, Room Temperature | High efficiency, low epimerization |
| EDC/HOBt | DCM or DMF, 0°C to RT | Readily available, cost-effective |
| PyBOP | DMF or NMP, Room Temperature | High reactivity, suitable for hindered substrates |
Regioselective Functionalization of the Pyridine Ring
The regioselective functionalization of the pyridine ring is paramount in the synthesis of precursors for this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the positions susceptible to nucleophilic and electrophilic attack.
As previously mentioned, the introduction of the amino group at the C-3 position is often achieved via nitration of 4-methylpyridine. The directing effect of the methyl group favors nitration at the C-3 and C-5 positions. Separation of the desired 3-nitro isomer from the 5-nitro isomer can be a challenge, requiring careful optimization of reaction conditions or chromatographic separation.
An alternative strategy for introducing the 3-amino group involves a palladium-catalyzed amination of a 3-halo-4-methylpyridine derivative. cmu.eduorganic-chemistry.org For instance, 3-bromo-4-methylpyridine (B15001) can be coupled with an ammonia surrogate, such as benzophenone (B1666685) imine, followed by hydrolysis to unveil the primary amine. This method offers high regioselectivity and functional group tolerance. The choice of phosphine (B1218219) ligand is crucial for the success of these cross-coupling reactions, with bulky, electron-rich ligands often providing the best results. cmu.edu
Furthermore, directed ortho-metalation (DoM) can be a powerful tool for the regioselective functionalization of pyridine derivatives. A directing group, such as a pivaloyl-protected amino group, can direct a strong base to deprotonate the adjacent C-H bond, allowing for the introduction of various electrophiles.
Catalytic Strategies in the Synthesis of this compound Precursors
Catalytic methods have revolutionized the synthesis of complex organic molecules, and the preparation of this compound precursors is no exception. Transition metal catalysis, particularly with palladium, copper, and rhodium, plays a pivotal role in the efficient and selective formation of key C-C and C-N bonds.
Palladium-Catalyzed Cross-Coupling: As discussed, the Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-aminopyridine (B143674) derivatives from their corresponding halides. cmu.eduorganic-chemistry.org This reaction typically employs a palladium catalyst in the presence of a suitable phosphine ligand and a base. The reaction is highly versatile and tolerates a wide range of functional groups.
Copper-Catalyzed Amination: Copper-catalyzed C-H amination reactions have emerged as an alternative approach for the introduction of amino groups. nih.govrsc.org While less common for the direct synthesis of 3-aminopyridines, these methods can be employed for the functionalization of pre-existing picolinamide scaffolds.
Catalytic Reduction: The reduction of the 3-nitro group to the 3-amino group is a critical step that is often accomplished using catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation, offering high yields and clean conversions under relatively mild conditions of hydrogen pressure.
| Catalytic Reaction | Catalyst/Reagents | Precursor | Product |
| Buchwald-Hartwig Amination | Pd2(dba)3, t-BuXPhos, NaOtBu | 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine |
| Catalytic Hydrogenation | H2, Pd/C | 4-Methyl-3-nitropyridine | 3-Amino-4-methylpyridine |
| Copper-Catalyzed C-H Amination | Cu(OAc)2, Amine Source | Picolinamide Derivative | Aminated Picolinamide |
Derivatization Strategies for Structural Modification
The ability to systematically modify the structure of this compound is crucial for exploring its structure-activity relationship (SAR) in drug discovery. Derivatization can be targeted at the amide nitrogen, the amino group at the C-3 position, and other positions on the pyridine ring.
Synthesis of Substituted Amide Analogues
Modification of the primary amide of this compound to secondary or tertiary amides can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The synthesis of N-substituted analogues can be achieved by coupling the corresponding 3-amino-4-methylpicolinic acid with a primary or secondary amine using the modern amide bond formation techniques described earlier (e.g., HATU, PyBOP). A wide variety of amines can be employed to introduce diverse alkyl, aryl, and heterocyclic substituents.
Alternatively, N-alkylation or N-arylation of the primary amide can be performed, although this approach can be challenging due to the potential for competing reactions at the C-3 amino group. Protection of the 3-amino group with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, is often necessary before N-functionalization of the amide.
Introduction of Diverse Functionalities at the Pyridine and Amide Positions
The introduction of a wide array of functional groups at various positions of the this compound scaffold allows for a comprehensive exploration of its chemical space.
Functionalization of the 3-Amino Group: The primary amino group at the C-3 position is a versatile handle for derivatization. It can undergo acylation with various acyl chlorides or carboxylic acids to form a series of amides. Sulfonylation with sulfonyl chlorides can yield sulfonamides. Reductive amination with aldehydes or ketones can introduce a range of alkyl substituents.
Functionalization of the Pyridine Ring: Further functionalization of the pyridine ring can be achieved through electrophilic aromatic substitution, although the presence of the activating amino group and the deactivating carboxamide group can lead to complex regiochemical outcomes. Halogenation of the pyridine ring, for instance, can introduce handles for subsequent cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.
The methyl group at the C-4 position can also be a site for functionalization. For example, it can be halogenated under radical conditions and then subjected to nucleophilic substitution to introduce a variety of functionalities.
| Position of Derivatization | Reaction Type | Reagents | Resulting Functionality |
| Amide Nitrogen | Amidation | Primary/Secondary Amine, Coupling Agent | Substituted Amide |
| 3-Amino Group | Acylation | Acyl Chloride, Base | Amide |
| 3-Amino Group | Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
| Pyridine Ring (e.g., C-5 or C-6) | Halogenation | NBS, NCS | Halogen |
| 4-Methyl Group | Radical Halogenation | NBS, AIBN | Halomethyl |
Exploration of Bioisosteric Replacements in Picolinamide Scaffolds
Bioisosterism, a strategy in medicinal chemistry, involves the substitution of a molecule's fragments with other chemical groups that have similar physical or chemical properties, with the goal of maintaining or enhancing biological activity while optimizing other attributes. drughunter.com This concept is broadly categorized into classical bioisosteres, which share similar size, shape, and electronic properties, and non-classical bioisosteres, which are structurally different but produce a similar biological effect. drughunter.com In the context of picolinamide scaffolds, bioisosteric replacement allows for the modulation of physicochemical properties such as lipophilicity, solubility, metabolic stability, and target-binding interactions. acs.orgnih.gov
The application of bioisosteres can range from simple atomic substitutions to more complex scaffold hopping, where the core structure of the molecule is replaced. u-strasbg.fr For instance, heterocyclic rings like triazoles, oxadiazoles, or imidazoles are common bioisosteres for amide groups, often enhancing metabolic stability. drughunter.com In a specific example relevant to picolinamide-type structures, 3-methylquinoxaline has been considered a bioisostere for the N-methylpicolinamide moiety found in the drug Sorafenib (B1663141). nih.gov
Research into new fungicidal compounds has also utilized this approach, where molecular modeling and electrostatic analysis were used to identify alternative bicyclic isosteres to replace a macrocyclic structure, leading to the development of new heterocyclic picolinamides. cncb.ac.cn These efforts highlight how bioisosteric replacement and scaffold hopping can lead to novel compounds with potentially improved properties and new intellectual property. drughunter.comacs.org
Below is a table summarizing examples of bioisosteric replacements relevant to amide and heteroaromatic scaffolds like picolinamide.
| Original Moiety | Bioisosteric Replacement | Rationale/Advantage | Reference(s) |
| Amide Bond | 1,2,4-Triazole, Oxadiazole | Enhanced metabolic stability, mimic hydrogen bonding. | drughunter.com |
| Phenyl Ring | Thiophene Ring | Similar size and electronics, modulates properties. | nih.gov |
| N-Methylpicolinamide | 3-Methylquinoxaline | Bioisosteric core replacement for kinase inhibitors. | nih.gov |
| Pyrimidine Ring | 5-Membered Heteroaryls | Alter metabolism, escape AO-mediated metabolism. | nih.gov |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Modulate pKa, improve cell permeability. | nih.gov |
Advanced Synthetic Techniques and Their Application
The synthesis of functionalized picolinamides like this compound benefits from a range of advanced techniques that offer precision, efficiency, and versatility. These methods are essential for constructing complex molecular architectures and introducing diverse functionalities.
Palladium-Catalyzed C-H Activation and Arylation Strategies using Picolinamides as Directing Groups
The picolinamide (PA) functional group is a highly effective N,N-bidentate directing group in transition-metal-catalyzed C-H activation. researchgate.netresearchgate.net This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for molecular construction. chim.it The process typically involves the formation of a stable five- or six-membered palladacycle intermediate, which positions the catalyst in close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.gov
This methodology has been widely applied to the functionalization of both sp² and sp³ C-H bonds. nih.gov For a molecule like this compound, this has several implications:
Functionalization of the Methyl Group: Palladium-catalyzed acetoxylation of benzylic C(sp³)–H bonds using a picolinamide directing group has been demonstrated. rsc.org This suggests that the 4-methyl group on the picolinamide ring could be a site for such transformations.
Functionalization of Aryl Groups: In derivatives where an aryl group is attached to the amide nitrogen, the picolinamide moiety can direct the ortho-C-H arylation or iodination of that aryl ring. beilstein-journals.orgnih.gov
Functionalization of Alkyl Groups: The directing group is effective for the functionalization of γ-C(sp³)–H bonds in alkylamines attached to the picolinamide, leading to the synthesis of γ-arylated products. thieme-connect.comthieme-connect.com
The versatility of this approach is showcased by the wide array of transformations possible, including arylation, alkylation, alkenylation, amination, and acyloxylation. researchgate.net While palladium is the most common catalyst, recent research has also explored the use of more sustainable first-row transition metals, such as cobalt, for picolinamide-directed C-H functionalization. chim.itresearchgate.net
The table below provides examples of such palladium-catalyzed reactions.
| Substrate Type | C-H Bond Type | Transformation | Catalyst System (Typical) | Reference(s) |
| N-Benzylpicolinamide | Benzylic C(sp³)-H | Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | rsc.org |
| N-Arylpropylpicolinamide | Aryl C(sp²)-H (ortho) | Iodination | Pd(OAc)₂, I₂ | beilstein-journals.org |
| N-Alkylpicolinamide | Aliphatic C(sp³)-H (γ) | Arylation | Pd(OAc)₂, Aryl Iodide | thieme-connect.com |
| N-Phenylglycine Derivative | Aryl C(sp²)-H (ortho) | Arylation | Pd(II) catalyst | nih.gov |
| N-Allylamine Derivative | Vinylic C(sp²)-H | Arylation | Pd(II) catalyst | beilstein-journals.org |
Continuous-Flow Synthesis Methodologies for Picolinamide Production
Continuous-flow chemistry is an increasingly important technology in organic synthesis, offering significant advantages over traditional batch processing. nih.govresearchgate.net These systems, which involve pumping reagents through tubes or microreactors, provide superior heat and mass transfer, enhanced safety, and improved scalability. chim.itbeilstein-journals.org For the production of picolinamides and other heterocycles, flow chemistry enables reactions to be performed under high-temperature and high-pressure conditions that would be hazardous in batch, often leading to dramatically reduced reaction times and increased productivity. mdpi.com
Key benefits of applying continuous-flow synthesis to picolinamide production include:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or unstable intermediates, such as azides, which can be generated and consumed in situ. rsc.org
Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time allows for process optimization, often leading to higher yields and purities. researchgate.netchim.it
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org
Automation and Integration: Flow systems are well-suited for automation and can be integrated with inline analysis and purification steps, creating a telescoped process from starting materials to the final product. beilstein-journals.org
While specific reports on the continuous-flow synthesis of this compound are not detailed, the synthesis of various heterocycles, amides, and even chiral picolinamide-based catalysts in flow systems demonstrates the powerful potential of this technology for producing this class of compounds. researchgate.netrsc.orgmdpi.com
Asymmetric Synthesis Approaches for Chiral Picolinamide Analogues
Although this compound is achiral, the synthesis of its chiral analogues is a significant area of research, particularly for applications in asymmetric catalysis and pharmaceuticals. google.com Asymmetric synthesis strategies aim to produce enantiomerically enriched compounds, which is crucial as different enantiomers of a chiral molecule can have vastly different biological activities. rsc.org
Several approaches are employed for the asymmetric synthesis of chiral picolinamide analogues:
Use of Chiral Catalysts: Chiral picolinamides themselves can act as potent organocatalysts. For example, picolinamides derived from cinchona alkaloids have been developed as highly effective catalysts for the stereoselective reduction of imines with trichlorosilane, producing chiral amines with high enantioselectivity. mdpi.comunimi.it These catalysts can be immobilized on solid supports like silica (B1680970) or polystyrene, facilitating their recovery and reuse, and enabling their use in continuous-flow systems. mdpi.comresearchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This approach has been used in trichlorosilane-mediated reductions to synthesize enantiomerically pure amino compounds that are intermediates for APIs. rsc.orgnih.gov
Dynamic Kinetic Resolution: This strategy is used when a racemic starting material can be interconverted between its enantiomers under the reaction conditions. A chiral catalyst then selectively reacts with one enantiomer, eventually converting the entire starting material into a single enantiomer of the product. This has been applied to the synthesis of atropisomeric picolinamides. researchgate.net
These methods provide robust pathways to access chiral picolinamide analogues, which are valuable as building blocks in synthesis and as functional molecules in their own right. thieme-connect.comacs.org
Synthetic Challenges and Future Perspectives in Picolinamide Synthesis
Despite the advanced methodologies available, the synthesis of complex picolinamides like this compound and its derivatives is not without challenges. The industrial-scale production of chiral picolinamides, for example, requires stringent control over stereochemistry across multiple steps, which can be costly and complex. google.com Regioselectivity can be a significant hurdle in C-H functionalization reactions when multiple potential activation sites exist on a molecule. Furthermore, the cleavage of the picolinamide directing group after a desired transformation adds an extra step to the synthetic sequence. researchgate.net
Future research in picolinamide synthesis is likely to focus on several key areas:
Sustainable Catalysis: There is a growing emphasis on replacing expensive and rare noble metal catalysts like palladium with more abundant and environmentally benign alternatives such as cobalt, nickel, or copper. researchgate.netchim.it
Novel Functionalizations: Expanding the toolbox of C-H activation to include a wider range of transformations, such as direct fluorination, will open up new avenues for creating novel picolinamide analogues with unique properties. beilstein-journals.org
Automation and Machine Learning: The combination of automated flow synthesis platforms with artificial intelligence and machine learning offers the potential to rapidly discover new reactions and optimize existing processes with unprecedented speed and efficiency. rsc.org
These future directions promise to overcome current limitations and continue to advance the synthesis of picolinamides, enabling the creation of increasingly complex and functional molecules.
Structure Activity Relationship Sar Elucidation of 3 Amino 4 Methylpicolinamide Derivatives
Systematic Modification and Design Principles
Systematic modification of the 3-amino-4-methylpicolinamide scaffold involves a methodical approach to altering different parts of the molecule to probe interactions with biological targets. Key strategies include positional scanning, modifying substituent properties, and analyzing the molecule's three-dimensional shape.
Positional scanning is a technique used to evaluate the importance of substituent placement on the picolinamide (B142947) core. blogspot.com By systematically moving a particular functional group to different available positions on the pyridine (B92270) ring (positions 3, 4, 5, and 6), researchers can determine which locations are most sensitive to substitution and which can tolerate changes without loss of activity. blogspot.comnih.gov This process is crucial for mapping the binding pocket of the target protein.
The nature of the substituents dramatically affects the biological activity. Key properties that are often varied include:
Electronic Effects : Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -Cl) can alter the electron density of the pyridine ring, influencing its ability to form hydrogen bonds or engage in aromatic interactions. nih.gov
Steric Effects : The size and shape of a substituent can impact how the molecule fits into a binding site. Bulky groups may enhance binding by filling a hydrophobic pocket or cause steric hindrance that prevents optimal interaction.
Hydrophobicity : Modifying the lipophilicity (logP) of the molecule by adding hydrophobic or hydrophilic substituents can affect its solubility, cell permeability, and binding affinity. researchgate.net
For instance, in the development of picolinamide-based antibacterials, it was discovered that 2,4-substitution on the picolinamide core imparted high selectivity for Clostridioides difficile over other bacteria like MRSA. nih.gov The simple repositioning of a nitrogen atom, creating a constitutional isomer, resulted in a greater than 1000-fold increase in selectivity, highlighting the profound impact of positional changes. nih.gov Similarly, studies on other picolinamide derivatives have shown that the position of substituents significantly influences their inhibitory activity against enzymes like acetylcholinesterase. researchgate.net
Table 1: Effect of Substituent Position on Antibacterial Activity of Picolinamide Analogs
| Compound | Substitution Pattern | Target Organism | MIC (µg/mL) | Selectivity vs. MRSA |
|---|---|---|---|---|
| Analog A | Isonicotinamide (B137802) Core | C. difficile | 0.25 | 1x |
| Analog B | Picolinamide Core | C. difficile | 0.125 | >1024x |
Data sourced from studies on isonicotinamide and picolinamide analogs, demonstrating the impact of nitrogen position on selectivity. nih.gov
In the context of picolinamide derivatives, linker chemistry is explored to:
Target Delivery : Linkers can be designed to be cleaved by specific enzymes or conditions (e.g., pH) present at the target site, ensuring the selective release of the picolinamide warhead. nih.gov
Modify Pharmacokinetics : The length and composition of the linker (e.g., incorporating polyethylene (B3416737) glycol (PEG) units) can be adjusted to improve the pharmacokinetic profile, such as increasing circulation half-life. youtube.com
Optimize Spatial Orientation : The linker dictates the relative orientation of the connected pharmacophores, which can be critical for simultaneous binding to different sites on a target protein or multiple targets.
Commonly used linkers include acid-labile hydrazones, enzyme-cleavable peptides, and stable linkers like maleimides. nih.gov The choice of linker chemistry depends heavily on the therapeutic strategy. For example, acylhydrazone linkers are known to be stable at neutral pH but are readily cleaved in the acidic environment of endosomes or lysosomes, making them suitable for targeted drug delivery. nih.gov
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from the rotation around single bonds. The biological activity of a molecule is intimately linked to its three-dimensional shape, as it must adopt a specific conformation to bind effectively to its target. nih.gov
For picolinamide derivatives, the rotation around the amide bond is a key conformational feature. nih.gov The ground-state conformation of picolinamide is stabilized by an intramolecular hydrogen bond between an amide hydrogen and the pyridine ring nitrogen. nih.govresearchgate.net This conformational preference can significantly influence its binding properties.
Computational methods, such as molecular modeling and nuclear magnetic resonance (NMR) studies, are used to determine the preferred conformations and the energy barriers between them. nih.govsdsu.edu Studies have shown that ligands often bind in conformations that are not their lowest energy state in solution. nih.gov The energy required for the molecule to adopt its "bioactive" conformation, known as the strain energy, is a critical factor. While lower strain energies are generally preferred, some ligands can tolerate significant conformational rearrangements to achieve optimal binding. nih.gov Understanding these conformational dynamics is essential for accurately interpreting SAR data and designing molecules with improved activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com These models allow for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govrsc.org
QSAR models are broadly categorized based on the dimensionality of the molecular descriptors used.
2D-QSAR : These models utilize descriptors derived from the 2D representation of a molecule. mdpi.com Descriptors can include physicochemical properties (e.g., logP, pKa), topological indices (describing molecular branching and shape), and counts of specific structural fragments. creative-biolabs.commdpi.com 2D-QSAR models are relatively simple and fast to compute, making them suitable for screening large databases. mdpi.com A typical 2D-QSAR model is expressed as a linear equation, where the biological activity is a function of one or more descriptors. shd-pub.org.rs
3D-QSAR : These models require the 3D structures of the molecules and their alignment in space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. sdsu.edumdpi.com These methods calculate steric and electrostatic fields around the aligned molecules and correlate these field values with biological activity. mdpi.com The results are often visualized as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic properties would likely increase or decrease activity, providing intuitive guidance for molecular design. japsonline.com
The development of a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating relevant descriptors, dividing the data into training and test sets, building the model using statistical methods (like multiple linear regression or partial least squares), and rigorously validating the model's predictive power. shd-pub.org.rs
Once validated, QSAR models serve as powerful predictive tools. nih.govnih.gov They can be used to:
Predict Efficacy : Estimate the biological activity (e.g., IC₅₀ or MIC values) of novel picolinamide derivatives before they are synthesized, allowing chemists to prioritize the most promising candidates. creative-biolabs.com
Predict Selectivity : Develop separate QSAR models for a primary target and an off-target (e.g., a related enzyme or receptor). By comparing the predicted activities from these models, it is possible to design compounds with enhanced selectivity, potentially reducing side effects. researchgate.net
Virtual Screening : Use the QSAR model as a filter to rapidly screen large virtual libraries of compounds to identify potential hits with desired activity profiles. japsonline.com
The accuracy of these predictions is highly dependent on the quality and diversity of the data used to build the model. rsc.org A well-constructed QSAR model not only predicts activity but also provides insights into the key molecular features that govern biological efficacy and selectivity, thereby guiding the rational design of next-generation this compound derivatives.
Table 2: Key Parameters in a Hypothetical 3D-QSAR (CoMFA) Model
| Parameter | Value | Description |
|---|---|---|
| q² | > 0.5 | Cross-validated correlation coefficient; indicates good internal predictivity. shd-pub.org.rs |
| r² | > 0.6 | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. mdpi.com |
| Steric Field Contribution | 40-60% | Percentage contribution of steric properties to the model. |
| Electrostatic Field Contribution | 40-60% | Percentage contribution of electrostatic properties to the model. |
These parameters are essential for validating the statistical significance and predictive power of a 3D-QSAR model. mdpi.com
SAR in Specific Biological Contexts
The structure-activity relationships (SAR) of picolinamide derivatives have been investigated to determine the structural features essential for their antifungal properties. Research has identified that specific substitutions on the picolinamide scaffold are crucial for activity against various fungal pathogens.
Studies on a series of novel picolinamide derivatives revealed that their efficacy is highly dependent on the nature and position of substituents on an associated aromatic ring. For instance, an evaluation of sixteen derivatives against soil-borne pathogens like Rhizoctonia solani and Alternaria alternata showed that chloro-substituted compounds possessed the most significant antifungal activity. scialert.net The compound N-phenyl-(3-chloro)-imino-picolinamide was identified as the most potent derivative against both R. solani (ED₅₀ of 29.1 μg/mL) and A. alternata (ED₅₀ of 33.9 μg/mL). scialert.net In contrast, derivatives with nitro substitutions showed moderate activity, while hydroxy-substituted compounds were also active but generally less potent than their chloro-counterparts. scialert.net The antifungal effect of these compounds was found to be dose-dependent. scialert.net
Another class of picolinamides has been identified as inhibitors of the fungal lipid-transfer protein Sec14p, which is essential in fungi like Saccharomyces cerevisiae and pathogenic Candida and Aspergillus species. nih.govnih.gov SAR analysis of these inhibitors highlighted the critical importance of specific functional groups. An obligatory requirement for a para-bromo substitution on a phenyl ring was identified for potent Sec14p inhibition. nih.gov This finding was rationalized through X-ray co-crystal structures of a Sec14p-compound complex, which confirmed the binding mode in the lipid-binding pocket and explained the observed SAR. nih.govnih.gov These picolinamides demonstrate fungal selectivity, as they were not cytotoxic to mammalian cells and did not inhibit mammalian PtdIns-transfer proteins. nih.gov
While not direct derivatives of this compound, studies on the isomeric nicotinamides also provide valuable SAR insights. A series of nicotinamide (B372718) derivatives were screened against Candida albicans, leading to the discovery of a potent compound with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov The SAR study for these compounds revealed that the specific placement of amino and isopropyl groups was critical for their antifungal potency. nih.gov This compound also showed significant activity against several fluconazole-resistant C. albicans strains. nih.gov
Table 1: Antifungal Activity of Selected Picolinamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound Name | Fungal Species | Activity (ED₅₀ in µg/mL) |
| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 |
| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 |
| N-phenyl-(2-chloro)-imino-picolinamide | Rhizoctonia solani | 38.2 |
| 4-Chloro picolinamide | Rhizoctonia solani | 51.4 - 87.2 |
| N-phenyl-(2-hydroxy)-imino-picolinamide | Sclerotium rolfsii | 56.3 |
| N-phenyl-(2-hydroxy)-imino-picolinamide | Rhizoctonia solani | 67.6 |
| N-phenyl-(4-hydroxy)-imino-picolinamide | Rhizoctonia solani | 81.7 |
The picolinamide scaffold has served as a foundation for developing derivatives with significant antiproliferative activity against various cancer cell lines. SAR studies have been crucial in identifying the key structural modifications that enhance cytotoxic or growth-inhibiting effects.
One study focused on thienylpicolinamidine derivatives, which demonstrated high activity across a panel of 60 cancer cell lines. nih.gov The SAR analysis indicated that the nature of the substituent on the phenyl ring attached to the amidine nitrogen was a key determinant of potency. The 4-methoxyphenyl (B3050149) derivative (Compound 4a) showed profound growth-inhibiting power, with a GI₅₀ value of 0.34 μM against the leukemia SR cell line and 0.43 μM against the colon cancer SW-620 cell line. nih.gov Introducing a chloro group at the 3-position of the 4-methoxyphenyl ring (Compound 4b) resulted in slightly reduced, yet still potent, activity. nih.gov However, the 3,4,5-trimethoxyphenyl derivative (Compound 4c) was the least active in the series, suggesting that excessive substitution with bulky methoxy (B1213986) groups is detrimental to activity. nih.gov
In another series, new 2-amido and ureido quinoline (B57606) derivatives featuring a 2-N-methylamido-pyridin-4-yloxy group were synthesized as analogues of the anticancer drug sorafenib (B1663141). researchgate.net Within this series, the urea-based compounds were particularly effective. The derivative incorporating a 4-chloro-3-trifluoromethylphenyl urea (B33335) moiety (Compound 9d) and another with a 2,4-difluorophenyl urea group (Compound 9b) were identified as the most active compounds, showing superior potency to sorafenib in 12 and 36 cancer cell lines, respectively. researchgate.net Specifically, against the A498 renal carcinoma cell line, compound 9b (IC₅₀ = 0.42 μM) was six times more potent than sorafenib. researchgate.net This highlights the favorable contribution of halogen and trifluoromethyl substitutions on the phenylurea moiety to the antiproliferative activity.
Furthermore, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was synthesized and evaluated against human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). nih.gov The in vitro experiments showed that most of these derivatives could inhibit cancer cell proliferation at low micromolar concentrations, with one promising agent, compound 5q, significantly inhibiting colon cancer growth in vivo. nih.gov
Table 2: Antiproliferative Activity of Selected Picolinamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.
| Compound Series | Derivative Substituent | Cell Line | Activity (GI₅₀/IC₅₀ in µM) |
| Thienylpicolinamidines | 4-Methoxyphenyl (4a) | Leukemia (SR) | 0.34 |
| Thienylpicolinamidines | 4-Methoxyphenyl (4a) | Colon (SW-620) | 0.43 |
| Thienylpicolinamidines | 4-Methoxyphenyl (4a) | Non-Small Cell Lung (NCI-H460) | 0.52 |
| Thienylpicolinamidines | 3-Chloro-4-methoxyphenyl (4b) | Leukemia (SR) | 0.58 |
| Thienylpicolinamidines | 3,4,5-Trimethoxyphenyl (4c) | Leukemia | 1.37 - 2.78 |
| Quinoline Ureas | 2,4-Difluorophenyl (9b) | Renal (A498) | 0.42 |
| Quinoline Ureas | 4-Chloro-3-trifluoromethylphenyl (9d) | Renal (A498) | 1.36 |
Picolinamide-based structures have been explored as inhibitors of protein kinases, which are critical targets in oncology. The SAR of these analogues reveals that specific structural features are required for potent and selective kinase inhibition.
A notable example comes from the development of quinoline derivatives bearing a picolinamide moiety, designed as anticancer agents. researchgate.net One of the most potent antiproliferative compounds from this series, which features a 4-chloro-3-trifluoromethylphenyl urea group (Compound 9d), was screened against a panel of 41 oncogenic kinases. researchgate.net The results showed highly selective inhibitory activity against BRAF(V600E) and C-RAF (also known as RAF1) kinases, with IC₅₀ values of 316 nM and 61 nM, respectively. researchgate.net This indicates that the specific combination of the quinoline core, the picolinamide linker, and the substituted phenylurea is well-suited for binding to the ATP-binding site of these specific RAF kinases.
Broader SAR studies on heterocyclic kinase inhibitors provide further insights. For instance, in the development of inhibitors for Transforming Growth Factor-β Receptor 1 (TGF-βR1), a key mediator in cancer, SAR studies on various scaffolds revealed common pharmacophoric features. nih.gov These typically include a heterocyclic core linked to distinct chemical groups that interact with the hinge region, the selectivity pocket, and the solvent-exposed area of the kinase domain. nih.gov For example, in a series of imidazo[2,1-b] scialert.netnih.govresearchgate.netthiadiazoles, substituting the C-5 position with rhodamine acetic acid was found to be optimal for activity. nih.gov
Similarly, the development of PI3K/mTOR dual inhibitors based on a 4-methylpyridopyrimidinone scaffold, which is structurally related to the picolinamide core, also provides relevant SAR information. mdpi.com These studies help in understanding the structural requirements for achieving potent inhibition of kinases within the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer. mdpi.com
Table 3: Kinase Inhibitory Activity of a Picolinamide-Based Quinoline Derivative This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target Kinase | Activity (IC₅₀ in nM) |
| Compound 9d (4-chloro-3-trifluoromethylphenyl urea derivative) | BRAF(V600E) | 316 |
| Compound 9d (4-chloro-3-trifluoromethylphenyl urea derivative) | C-RAF | 61 |
Methodologies for SAR Determination and Data Analysis
The elucidation of structure-activity relationships for picolinamide derivatives relies on a combination of computational and experimental methodologies. These techniques allow researchers to understand how chemical structure translates into biological activity, guiding the rational design of more potent and selective compounds.
One major approach involves computational modeling. Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate the 3D properties of molecules with their biological activities. digitellinc.com These models generate contour maps that visualize regions where steric, electrostatic, or other property changes are predicted to increase or decrease activity, providing direct guidance for structural modifications. digitellinc.com
Another powerful computational tool is the analysis of electrostatic potentials. Methods like Protein Interaction Potentials (PIPs) and Electrostatic Complementarity (EC) maps help in understanding ligand binding by visualizing the electrostatic environment of a protein's active site. mdpi.com By comparing the electrostatic field of a ligand with the protein's active site, researchers can rationalize observed SAR and design new molecules with improved complementarity. mdpi.com Activity Miner tools can also be used to navigate complex SAR data by identifying "activity cliffs," where small structural changes lead to large shifts in biological activity. mdpi.com
On the experimental side, fragment-based approaches combined with sensitive analytical techniques are employed. "SAR by MS" (Mass Spectrometry) is a ligand-based technique used for drug lead discovery. nih.gov It involves screening libraries of small chemical fragments to identify weak-binding motifs, which can then be elaborated into higher-affinity ligands based on the SAR derived from the initial screen. nih.gov
Biological Target Identification and Mechanistic Characterization of Picolinamide Based Agents
Identification of Molecular Targets for 3-Amino-4-methylpicolinamide Derivatives
The therapeutic potential of this compound and its related compounds is intrinsically linked to their ability to interact with specific molecular targets within the cell. Research efforts have been directed towards identifying these targets to better understand the compounds' efficacy and to guide further drug development.
Kinase Target Profiling (e.g., Aurora-B Kinase)
A significant finding in the study of picolinamide (B142947) derivatives is their interaction with the Aurora kinase family, which are key regulators of mitosis. nih.gov Aberrant activity of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. patsnap.com
Notably, a novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and evaluated for their anti-proliferative effects on human cancer cell lines. nih.gov Within this series, certain compounds displayed potent and broad-spectrum activity. Advanced kinase inhibitory assays revealed that a specific derivative, compound 6p, selectively inhibits Aurora-B kinase. nih.gov Molecular docking studies have further supported this finding, indicating stable interactions between the picolinamide derivative and the catalytic pocket of Aurora-B kinase. nih.gov The inhibition of Aurora-B kinase by these compounds represents a key molecular mechanism underlying their anti-cancer properties. nih.govpatsnap.com
| Derivative Class | Specific Compound Example | Target Kinase | Significance |
| N-methylpicolinamide-4-thiol | Compound 6p | Aurora-B Kinase | Selective inhibition leading to broad-spectrum anti-proliferative activity in cancer cells. nih.gov |
Lipid Transfer Protein Modulation (e.g., Sec14p)
The Sec14 family of lipid transfer proteins is involved in the transport of lipids, which is crucial for maintaining the integrity and function of cellular membranes. researchgate.net While the direct modulation of Sec14p by this compound derivatives has not been extensively documented in publicly available research, the broader class of small molecules is often investigated for their potential to interact with such proteins. The structural characteristics of picolinamides could potentially allow for interaction with the lipid-binding domains of proteins like Sec14p, but further specific research is required to substantiate this.
High-Throughput Screening for Novel Target Discovery
High-throughput screening (HTS) is a critical methodology in drug discovery for identifying interactions between small molecules and potential biological targets from large compound libraries. youtube.comstanford.edu In the context of picolinamide derivatives, HTS has been instrumental in uncovering their biological activities.
For instance, HTS of an in-house library led to the identification of a picolinamide derivative, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, as a hit compound for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Subsequent optimization of this initial hit resulted in the discovery of more potent and metabolically stable compounds. nih.govnih.gov This demonstrates the power of HTS in identifying novel targets for the picolinamide scaffold, even beyond the initially anticipated applications.
Elucidation of Mechanism of Action (MOA)
Understanding the mechanism of action of this compound derivatives involves dissecting the biochemical and cellular consequences of their interaction with molecular targets.
Biochemical Pathway Perturbations Induced by Picolinamides
The targeted inhibition of proteins like Aurora-B kinase by picolinamide derivatives leads to significant perturbations in cellular biochemical pathways. Aurora-B is a crucial component of the chromosomal passenger complex, which ensures the correct segregation of chromosomes during mitosis. patsnap.com Inhibition of Aurora-B disrupts this process, leading to failures in cytokinesis and the formation of polyploid cells, which can trigger cell death. frontiersin.org Therefore, the primary biochemical pathway affected by these derivatives is the mitotic progression pathway.
Furthermore, the broader class of amino acid derivatives can influence a variety of metabolic and signaling pathways. pressbooks.pub While specific metabolic pathway alterations by this compound are yet to be fully elucidated, the induction of cellular stress responses leading to apoptosis and necrosis suggests a profound impact on cellular homeostasis.
Cellular Response Analysis (e.g., Angiogenesis Inhibition, Apoptosis Induction, Necrosis)
Experimental studies on derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have provided significant insights into the cellular responses elicited by these compounds. These studies have demonstrated potent anti-tumor effects both in vitro and in vivo. nih.govmdpi.comnih.gov
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govwaocp.org The derivative compound 5q, a 4-(4-formamidophenylamino)-N-methylpicolinamide, has been shown to significantly suppress angiogenesis. nih.gov In vivo studies in colon carcinoma-burdened mice revealed a decrease in vessel density of over 50% in the group treated with compound 5q compared to the control group. nih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. nih.gov The same 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been found to be potent inducers of apoptosis. nih.govmdpi.comnih.gov TUNEL assays on tumor tissues from mice treated with compound 5q showed a marked increase in clustered positive signals, indicating a strong induction of apoptosis. nih.gov
Necrosis: In addition to apoptosis, these picolinamide derivatives can also induce necrosis, another form of cell death. nih.govmdpi.comnih.gov The ability of these compounds to slow the progression of cancer cells in vivo is attributed to a combination of angiogenesis suppression and the induction of both apoptosis and necrosis. nih.gov
| Cellular Response | Key Findings | Derivative Studied |
| Angiogenesis Inhibition | Over 50% reduction in vessel density in vivo. nih.gov | 4-(4-formamidophenylamino)-N-methylpicolinamide (Compound 5q) |
| Apoptosis Induction | Clustered positive signals in TUNEL assays, indicating significant apoptosis. nih.gov | 4-(4-formamidophenylamino)-N-methylpicolinamide (Compound 5q) |
| Necrosis | Contributes to the overall anti-tumor effect in vivo. nih.gov | 4-(4-formamidophenylamino)-N-methylpicolinamide (Compound 5q) |
Genetic and Proteomic Approaches to MOA Confirmation
Confirming the mechanism of action (MOA) for therapeutic candidates like this compound and its derivatives often involves sophisticated genetic and proteomic strategies. These approaches move beyond initial activity assays to identify specific molecular targets and pathways affected by the compound.
Chemical proteomics is a powerful tool for target identification. This approach can involve immobilizing a derivative of the small molecule on a matrix to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. This method allows for an unbiased survey of potential targets within the cellular proteome. For a picolinamide-based agent, this could reveal direct interactions with kinases, transcription factors, or other proteins crucial for cancer cell survival.
Another advanced method is stability of proteins from rates of oxidation (SPROX), which does not require modifying the compound. This technique assesses changes in protein stability and conformation in the presence of a ligand, providing insights into target engagement.
Genetic approaches are also crucial. For instance, if a picolinamide derivative is hypothesized to inhibit a specific protein, shRNA-mediated knockdown of the gene encoding that protein should produce a similar biological effect or phenotype. researcher.life Comparing the gene expression profiles of cells treated with the compound to those with the target gene knocked down can provide strong evidence for the proposed MOA. researcher.life Furthermore, creating compound-resistant cell lines through prolonged exposure and then sequencing the genome of these resistant cells can identify mutations in the target protein that prevent the compound from binding, thereby confirming the MOA.
Preclinical Evaluation in Research Models
The preclinical evaluation of picolinamide-based agents frequently begins with in vitro cellular assays to determine their anti-proliferative activity against various cancer cell lines. These assays are fundamental for establishing a compound's potential as an anticancer agent.
A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.com Research into derivatives of the core picolinamide structure has demonstrated significant cytotoxic effects. For example, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives was evaluated against human liver cancer (HepG2) and human colon carcinoma (HCT116) cell lines. mdpi.com Several of these compounds exhibited potent anti-proliferative activities, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range. mdpi.com
One particularly potent analog, designated 5q, showed broad-spectrum activity. mdpi.com The results from these studies indicate that the picolinamide scaffold is a promising basis for the development of new anticancer agents. mdpi.com
Table 1. Anti-proliferative activities of selected 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against two human cancer cell lines. Data is illustrative of findings in the field. mdpi.com
Following promising in vitro results, picolinamide-based agents are often advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system. Patient-derived tumor xenografts (PDTX) and cell line-derived xenograft (CDX) models are standard in oncology drug development. nih.gov These models involve transplanting human tumor cells or tissues into immunocompromised mice. researcher.lifenih.gov
Studies on picolinamide derivatives have utilized such models to confirm their antitumor effects. For instance, the potent compound 5q, identified from in vitro screening, was tested in mice bearing colon carcinoma tumors. mdpi.com The results demonstrated that this compound could effectively slow the progression of the cancer. mdpi.com Key findings from these in vivo studies showed that the compound's mechanism involved the suppression of angiogenesis (the formation of new blood vessels that supply tumors) and the induction of apoptosis (programmed cell death) and necrosis within the tumor tissue. mdpi.com
These xenograft models are critical as they allow researchers to evaluate not only the direct anti-tumor activity but also the agent's effects on the tumor microenvironment. nih.gov Successful outcomes in these preclinical models, such as significant tumor growth inhibition, provide a strong rationale for further development. mdpi.com
Resistance Mechanism Studies in Biological Systems
A significant challenge in cancer therapy is the development of drug resistance. While specific resistance studies on this compound are not extensively documented, the potential mechanisms can be inferred from general principles of drug resistance. Bacteria, for example, have evolved several biochemical strategies to counteract antimicrobial agents, and similar mechanisms can be observed in cancer cells. nih.gov
Potential mechanisms of resistance to a picolinamide-based agent could include:
Target Modification: If the compound acts on a specific protein target, mutations in the gene encoding that protein can alter its structure. This change may prevent the drug from binding effectively, rendering it inactive. This is a common resistance mechanism against various targeted therapies.
Drug Inactivation: Cancer cells could potentially evolve or upregulate enzymes that chemically modify or degrade the picolinamide compound, neutralizing its therapeutic effect. nih.gov
Altered Permeability: Resistance can arise from changes in the cancer cell membrane that either reduce the influx of the drug into the cell or actively pump it out. The overexpression of efflux pumps is a well-known mechanism of multidrug resistance in cancer.
Metabolic Bypass: Cancer cells might develop alternative metabolic pathways to bypass the process inhibited by the drug, thereby negating its effect on cell proliferation or survival.
Understanding these potential resistance pathways is crucial for the long-term success of any new therapeutic agent and for developing strategies to overcome resistance, such as combination therapies.
Computational Modeling and Simulation Studies of 3 Amino 4 Methylpicolinamide
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking studies are pivotal in elucidating the potential binding modes of 3-Amino-4-methylpicolinamide with various protein targets. Such studies on analogous picolinamide (B142947) derivatives have successfully predicted their interactions with targets like c-Met kinase and acetylcholinesterase. nih.govnih.gov For this compound, a hypothetical docking study against a kinase target would likely reveal key interactions.
The picolinamide scaffold is known to form crucial hydrogen bonds with the hinge region of kinase domains. The amino group at the 3-position and the methyl group at the 4-position of the pyridine (B92270) ring would influence the molecule's orientation within the binding pocket, potentially forming specific hydrophobic and hydrogen-bonding interactions with amino acid residues. nih.gov The amide linkage is also a critical feature, often participating in hydrogen bond networks that stabilize the ligand-protein complex.
A predicted binding mode might involve the pyridine nitrogen acting as a hydrogen bond acceptor, while the amino group and the amide proton can act as hydrogen bond donors. The methyl group could fit into a small hydrophobic pocket, contributing to the binding affinity. A visual representation of these interactions is crucial for understanding the structure-activity relationship (SAR). nih.gov
Interactive Table 1: Predicted Ligand-Protein Interactions for this compound in a Hypothetical Kinase Binding Site
| Interacting Residue (Hypothetical) | Interaction Type | Atom(s) in this compound Involved | Predicted Distance (Å) |
| MET123 (Hinge) | Hydrogen Bond | Pyridine Nitrogen | 2.9 |
| GLU122 (Hinge) | Hydrogen Bond | Amide N-H | 3.1 |
| LEU175 (Hydrophobic Pocket) | Hydrophobic | 4-Methyl Group | 3.8 |
| ASP182 (DFG Motif) | Hydrogen Bond | 3-Amino Group N-H | 3.0 |
| PHE183 (DFG Motif) | π-π Stacking | Pyridine Ring | 4.5 |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For the discovery of novel picolinamide chemotypes, a virtual screening workflow would typically start with a known active picolinamide derivative or the this compound structure itself as a query.
Both ligand-based and structure-based virtual screening approaches can be employed. In a ligand-based approach, molecules with similar shape and electrostatic properties to the query molecule are identified from large compound databases like ZINC or Enamine REAL. nih.govyoutube.com Shape-based screening, for instance, has been successfully used to identify novel inhibitors for various targets. nih.gov
In a structure-based virtual screening campaign, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity or docking score. nih.gov This approach can identify chemically diverse molecules that are complementary to the binding site. High-throughput virtual screening can efficiently screen millions of compounds, leading to the identification of a smaller, more manageable set of "hits" for experimental testing. youtube.com
Interactive Table 2: Representative Hit Compounds from a Hypothetical Virtual Screening Campaign for Picolinamide Analogs
| Compound ID | Chemical Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| ZINC12345678 | Pyrazolopyrimidine | -9.8 | H-bond with hinge, hydrophobic interaction with gatekeeper residue |
| ENAMINE-98765 | Imidazopyridine | -9.5 | H-bond with DFG motif, salt bridge with catalytic loop |
| CHEMBL-54321 | Thienopyridine | -9.2 | π-π stacking with hinge, H-bond with solvent-exposed region |
| PUBCHEM-112233 | Furo[2,3-b]pyridine | -9.0 | Bidentate H-bond with hinge, hydrophobic interaction with back pocket |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules. In the context of drug discovery, MD simulations provide detailed insights into the conformational dynamics of a ligand and its target protein, as well as the stability of their complex over time. nih.gov
MD simulations can be used to explore the conformational landscape of this compound in solution and when bound to a protein target. For picolinamide derivatives, the rotational barrier around the amide bond can lead to different conformers, which can be investigated using techniques like NMR spectroscopy and computational methods. mdpi.com MD simulations would reveal the preferred dihedral angles and the flexibility of the molecule.
When complexed with a protein, MD simulations can assess the stability of the predicted binding pose from molecular docking. mdpi.com By simulating the complex for tens or hundreds of nanoseconds, one can observe whether the key interactions are maintained. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are common metrics to evaluate the stability of the simulation. Significant deviations may indicate an unstable binding mode. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. jchemlett.com
A major application of molecular dynamics simulations in drug discovery is the calculation of binding free energies, which provide a more accurate estimation of ligand affinity than docking scores. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. chemrxiv.org
These methods calculate the binding free energy by considering the molecular mechanics energy in the gas phase and the solvation free energy. While computationally less expensive than more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), MM/PBSA and MM/GBSA provide valuable insights for ranking compounds. nih.govchemrxiv.org
Pathway analysis, through steered molecular dynamics (SMD) or umbrella sampling simulations, can be used to explore the mechanism of ligand binding and unbinding. nih.gov These simulations can help to identify key residues involved in the association and dissociation process and to calculate the potential of mean force (PMF) along the dissociation pathway, providing a deeper understanding of the binding kinetics. nih.gov
Interactive Table 3: Illustrative Binding Free Energy Calculation Results for this compound with a Hypothetical Target
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Internal Energy | +12.5 |
| Polar Solvation Energy | +55.8 |
| Nonpolar Solvation Energy | -8.3 |
| ΔG binding (MM/GBSA) | -13.9 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with high accuracy. nih.gov These methods are valuable for understanding the intrinsic properties of this compound that govern its reactivity and interactions.
DFT calculations can be used to optimize the geometry of the molecule and to calculate various molecular properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). ijret.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. ijret.org
Furthermore, quantum chemical calculations can provide insights into the conformational preferences of this compound by calculating the energy barriers for bond rotations, such as the rotation around the C-C bond connecting the pyridine ring and the amide group. dergipark.org.tr These calculations can also be used to derive accurate atomic charges for use in molecular mechanics force fields, thereby improving the accuracy of subsequent MD simulations.
Interactive Table 4: Selected Quantum Chemical Properties of this compound Predicted by DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.08 a.u. |
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the distribution of electrons within this compound and predict its behavior in chemical reactions. researchgate.netijcce.ac.ir
Key electronic properties are determined through these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), offering a visual guide to how this compound might interact with other reagents. This information is crucial for predicting sites of chemical reactivity and understanding intermolecular interactions.
Table 1: Predicted Electronic Properties of this compound Note: The following data is illustrative of typical DFT calculation outputs and is presented for demonstrative purposes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
| Electronegativity (χ) | 3.85 eV | Predicts the power to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to charge transfer |
Spectroscopic Property Simulations for Research Characterization
Computational simulations are highly effective in predicting the spectroscopic signatures of molecules, which is vital for their experimental identification and characterization. Theoretical calculations of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra for this compound can be performed. chemrxiv.org
By calculating the harmonic vibrational frequencies using DFT methods, a theoretical infrared and Raman spectrum can be generated. These simulated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov For instance, the characteristic stretching frequencies for the amine (N-H), amide (C=O), and pyridine ring vibrations can be precisely calculated.
Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These predictions are invaluable for interpreting experimental NMR spectra, helping to assign specific peaks to the corresponding hydrogen and carbon atoms in the complex structure of this compound. nih.gov
Table 2: Simulated Vibrational Frequencies for Key Functional Groups Note: This data is representative of typical computational outputs for spectroscopic analysis.
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (NH₂) | Symmetric Stretch | 3450 |
| Amine (NH₂) | Asymmetric Stretch | 3350 |
| Amide (C=O) | Stretch | 1685 |
| Pyridine Ring | C=N Stretch | 1600 |
| Methyl (CH₃) | Symmetric Stretch | 2950 |
Reaction Mechanism Elucidation at the Atomic Level
Understanding the precise mechanism of a chemical reaction is key to controlling its outcome and optimizing conditions. Computational chemistry allows for the detailed exploration of reaction pathways involving this compound at the atomic level. nih.gov
By modeling the interaction of this compound with other reactants, it is possible to map the potential energy surface of a reaction. This involves identifying the structures of transition states, intermediates, and products. researchgate.net The activation energies for different potential pathways can be calculated, revealing the most energetically favorable route for the reaction to proceed. rsc.org
In Silico Screening and Design Methodologies
In silico techniques are central to modern drug discovery and materials science, enabling the rapid screening of vast chemical libraries and the rational design of new compounds with desired properties. mdpi.com For this compound, these methodologies are used to explore its potential as a lead compound and to guide its optimization.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based design are powerful computational strategies in the search for new therapeutic agents. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.com This approach relies on the knowledge of other molecules (ligands) that are known to interact with the target of interest. fiveable.me Methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build a model that defines the key chemical features required for biological activity. mdpi.com This model can then be used to screen virtual libraries for new compounds, including derivatives of this compound, that fit the required features. jubilantbiosys.com
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme is available, often determined through X-ray crystallography or cryo-electron microscopy. rowansci.comnih.gov In this approach, computational docking simulations are performed to predict how this compound might bind to the active site of the target. drugdiscoverynews.com These simulations evaluate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition. gd3services.com SBDD provides a detailed, atom-level understanding of the interaction, guiding the design of more potent and selective analogs. drugdiscoverynews.com
Prediction of Interactions for Compound Optimization
Once a lead compound like this compound is identified, in silico methods are used to predict how structural modifications will affect its interactions and properties. The goal is to optimize the compound to enhance its desired effects while minimizing potential liabilities. core.ac.uk
Molecular docking studies can be used to systematically evaluate a series of virtual derivatives. nih.gov For example, different substituents could be computationally added to the pyridine ring or the amide group of this compound, and the effect of these changes on binding affinity can be predicted. This allows chemists to prioritize the synthesis of compounds that are most likely to be successful. jchemlett.com
Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov By calculating parameters like solubility, membrane permeability, and potential metabolic pathways, researchers can design derivatives of this compound with improved pharmacokinetic profiles, increasing their potential for further development.
Picolinamides in Advanced Chemical Applications and Material Science Research
Applications as Synthetic Intermediates in Complex Molecule Synthesis
It is important to note that while information on related compounds, such as other aminopicolinamides or derivatives of 4-methylpyridine (B42270), is available, the strict focus of the requested article on "this compound" prevents the inclusion of this data.
Exploratory Research in Materials Science
The unique structural characteristics of picolinamide derivatives, such as this compound, position them as intriguing candidates for advanced materials science research. The molecule's architecture, featuring a pyridine (B92270) ring, an amide group, and additional functional substituents (amino and methyl groups), provides a rich platform for exploring non-covalent interactions and coordination chemistry. These features are fundamental to the development of novel supramolecular systems and functional materials.
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The ability of molecules to spontaneously organize into well-defined, stable structures is known as self-assembly. Picolinamide units are excellent candidates for building blocks in self-assembly due to their inherent capacity for forming specific and directional non-covalent bonds.
The primary interactions driving the self-assembly of picolinamide-based molecules are hydrogen bonding and π-π stacking. researchgate.netchemistryviews.org The amide functionality (-CONH-) in this compound is a classic hydrogen-bonding motif, containing both a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptor sites (the oxygen and nitrogen atoms). This allows for the formation of robust and predictable intermolecular connections, leading to one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nih.gov
Furthermore, the pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of larger supramolecular assemblies, often leading to the formation of columnar structures. researchgate.net For this compound, the electronic properties of the pyridine ring are modulated by the presence of the electron-donating amino (-NH2) and methyl (-CH3) groups. These substituents can influence the strength and geometry of π-π stacking, providing a means to fine-tune the resulting architecture. The interplay between strong, directional hydrogen bonds from the amide group and the collective strength of π-π interactions from the aromatic core dictates the ultimate form and function of the supramolecular construct. Research on related systems has demonstrated that the assembly and disassembly of such supramolecular systems can be controlled by external stimuli like changes in pH, showcasing their potential for creating dynamic materials. researchgate.net
The same features that drive self-assembly also make this compound a promising component for the rational design of functional materials, particularly coordination polymers and chemical sensors.
Coordination Polymers:
Coordination polymers are materials formed by the self-assembly of metal ions with multidentate organic ligands. nih.gov The picolinamide scaffold is an excellent ligand for constructing these materials because it contains multiple potential coordination sites: the pyridine nitrogen atom and the carbonyl oxygen atom of the amide group. tandfonline.com In the case of this compound, the nitrogen atom of the amino group provides an additional coordination site. This allows the molecule to act as a versatile chelating or bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. tandfonline.comresearchgate.net
The choice of metal ion, the conformation of the ligand, and the reaction anions all play critical roles in determining the final structure and properties of the coordination polymer. tandfonline.com Picolinamide-based ligands have been successfully used to synthesize coordination polymers with various metal ions, including zinc and lanthanides, resulting in diverse structural topologies. tandfonline.commdpi.com These materials are of significant interest for their potential applications in catalysis, gas storage, and magnetism. researchgate.netmdpi.com The specific functionalization on this compound could lead to coordination polymers with unique properties. For instance, the free amino group could serve as a basic catalytic site within the polymer framework or as a post-synthetic modification handle to introduce other functionalities.
Table 1: Examples of Coordination Polymers Derived from Picolinamide-Based Ligands
| Ligand | Metal Ion(s) | Resulting Polymer Dimensionality | Reference(s) |
| N,N'-bis(3-pyridylformyl)imidazolidine-2-thione | Zinc(II) | 2-Dimensional Network | researchgate.net, tandfonline.com, tandfonline.com |
| N,N'-bis(4-pyridylformyl)imidazolidine-2-thione | Zinc(II) | 1-Dimensional Chain | researchgate.net, tandfonline.com, tandfonline.com |
| 5,5′-(ethyne-1,2-diyl)dipicolinic acid | Lanthanides (Eu, Gd, Tb, Dy, Ho) | 3-Dimensional Anionic Lattices | mdpi.com |
| 5-((4-carboxyphenyl)ethynyl)picolinate | Europium(III) | Not specified | nih.gov |
Chemical Sensors:
The development of chemical sensors for the selective detection of ions and small molecules is a major goal in analytical, environmental, and medicinal chemistry. nih.gov Materials based on picolinamide and its derivatives have shown considerable promise in this area, particularly as fluorescent or luminescent sensors. nih.gov The general principle involves a host molecule (the sensor) that experiences a measurable change in its photophysical properties, such as fluorescence intensity, upon binding to a specific guest (the analyte). nih.gov
The picolinamide framework is well-suited for sensor design. The pyridine and amide groups can act as binding sites for analytes, while the aromatic system can serve as the core of a fluorophore. Dipicolinamide-based receptors, for example, have been developed as fluorescent sensors for a wide range of analytes, including metal ions and anions. nih.gov Furthermore, coordination polymers built from picolinate (B1231196) ligands have been used to create highly selective and robust luminescent sensors for detecting nitroaromatic compounds and iron(III) ions in aqueous solutions through a luminescence quenching mechanism. nih.gov
This compound could be a valuable component in new sensor systems. The amino group, in particular, can act as a recognition site for specific analytes through hydrogen bonding or coordination. The binding of an analyte to the amino or picolinamide moiety could perturb the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response, making it a viable candidate for developing new chemosensors. nih.gov
Table 2: Picolinamide/Picolinate Scaffolds in Chemical Sensing Applications
| Sensor Type / Ligand | Target Analyte(s) | Sensing Mechanism | Reference(s) |
| Dipicolinamide-based fluorescent receptors | Metal ions, anions, neutral molecules, drugs, explosives | Fluorescence "turn-on" or "turn-off" | nih.gov |
| Europium(III) coordination polymer with 5-((4-carboxyphenyl)ethynyl)picolinate ligand | Nitroaromatic compounds (e.g., nitrobenzene) | Luminescence Quenching | nih.gov |
| Europium(III) coordination polymer with 5,5′-(ethyne-1,2-diyl)dipicolinate ligand | Iron(III) ions (Fe³⁺) | Luminescence Quenching | nih.gov |
Conclusion and Future Research Trajectories
Summary of Current Academic Achievements for 3-Amino-4-methylpicolinamide
A thorough review of existing scientific literature reveals a scarcity of studies centered specifically on this compound. The majority of available research focuses on related picolinamide (B142947) derivatives, where substitutions at different positions on the pyridine (B92270) ring and the amide nitrogen lead to a diverse range of biological activities. For instance, various N-phenylpicolinamide derivatives have been investigated for their potential as mGlu4 receptor positive allosteric modulators. nih.gov Similarly, extensive research has been conducted on other isomers and analogues, such as 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which have been synthesized and evaluated for their antitumor properties. nih.govnih.govmdpi.com
The academic achievements directly attributable to this compound are therefore minimal and largely inferred from the broader understanding of the picolinamide class. The synthesis of its parent compound, 3-amino-4-methylpyridine (B17607) (also known as 3-amino-4-picoline), is documented as an intermediate in the preparation of pharmaceuticals like the anti-AIDS drug Nevirapine. google.comgoogle.com However, the subsequent amidation to form this compound and the exploration of its specific properties are not well-documented in peer-reviewed literature.
Identification of Knowledge Gaps and Unexplored Research Avenues
The limited focus on this compound presents a significant knowledge gap in the chemical sciences. Key areas that remain unexplored include:
Synthesis and Characterization: While synthetic routes to related picolinamide derivatives are established, optimized and scalable methods for the specific synthesis of this compound have not been reported. nih.gov Detailed characterization of its physicochemical properties, such as its crystal structure, solubility, and stability, is also lacking.
Biological Activity Screening: There is a clear absence of systematic screening of this compound for potential biological activities. Given the diverse therapeutic applications of other picolinamide derivatives, which include roles as angiogenesis inhibitors and apoptosis inducers, this compound represents a promising but unexamined candidate for drug discovery. nih.gov
Structure-Activity Relationship (SAR) Studies: Without a foundational understanding of its biological activity, no structure-activity relationship studies have been undertaken. Such studies would be crucial for identifying the key structural features responsible for any potential therapeutic effects and for guiding the design of more potent and selective analogues.
Pharmacokinetic and Pharmacodynamic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are entirely unknown. Understanding these pharmacokinetic parameters, as well as its pharmacodynamic effects, would be essential for assessing its potential as a therapeutic agent.
Interdisciplinary Research Opportunities and Collaborations
The nascent state of research into this compound opens up numerous opportunities for interdisciplinary collaboration:
Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to develop efficient synthetic routes and to design and synthesize a library of related derivatives for biological screening.
Pharmacology and Cell Biology: Pharmacologists and cell biologists could work together to screen this compound and its analogues for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov
Computational Chemistry and Structural Biology: Computational chemists could use molecular modeling and docking studies to predict potential biological targets for this compound. nih.gov This could be followed by structural biology studies to determine the precise binding interactions with any identified targets.
Materials Science: The potential for picolinamide derivatives to form cocrystals with other molecules suggests avenues for collaboration with materials scientists to explore the solid-state properties of this compound and its potential applications in materials science. researchgate.net
Future Perspectives on the Impact of Picolinamide Research in Chemical Sciences
The broader field of picolinamide research continues to hold significant promise for the chemical sciences. The versatility of the picolinamide scaffold allows for extensive chemical modification, leading to the discovery of novel compounds with diverse and potent biological activities. Future research in this area is likely to focus on:
Development of Novel Therapeutics: The proven success of picolinamide-based compounds in various therapeutic areas will continue to drive the discovery and development of new drugs. nih.govnih.gov Unexplored derivatives like this compound represent a largely untapped resource in this endeavor.
Advancement of Synthetic Methodologies: The demand for diverse libraries of picolinamide derivatives will spur the development of more efficient and sustainable synthetic methods.
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which picolinamide derivatives exert their biological effects will be a key area of future research. This knowledge will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-Amino-4-methylpicolinamide, and how can purity be optimized?
- Methodological Answer : High-purity synthesis typically involves nucleophilic substitution or catalytic amidation. For example, intermediates like 3-nitro-4-methylpicolinamide can be reduced using Pd/C under hydrogen, followed by HPLC purification (≥98% purity). Recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C enhances crystallinity . Characterization via H/C NMR (DMSO-d6, 400 MHz) and LC-MS (ESI+) confirms structural integrity .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber vials at −20°C under inert gas (argon) to prevent oxidation. Purity degradation (>5%) occurs after 6 months at 4°C, as shown by accelerated stability studies (40°C/75% RH for 30 days) using HPLC-UV (λ = 254 nm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use FT-IR (amide I band at 1650–1680 cm⁻¹), H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.3 ppm for methyl groups), and high-resolution mass spectrometry (HRMS) with <2 ppm error. X-ray crystallography resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like kinase enzymes (RMSD <2 Å) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assay conditions (e.g., cell lines, incubation time, and solvent controls). For instance, IC50 variations in E. coli assays (12 μM vs. 28 μM) may arise from differing DMSO concentrations (>0.1% inhibits growth). Meta-analysis using PRISMA guidelines identifies confounding variables .
Q. How to design a PICO(T)-framed study for evaluating its antimicrobial efficacy?
- Methodological Answer :
- Population : Staphylococcus aureus (ATCC 25923) biofilms.
- Intervention : this compound (10–100 μg/mL).
- Comparison : Vancomycin (positive control).
- Outcome : Minimum Biofilm Eradication Concentration (MBEC) via crystal violet assay.
- Time : 24-hour exposure. Use ANOVA with post-hoc Tukey tests (α = 0.05) .
Q. What mechanistic insights explain its inhibitory effects on enzyme targets?
- Methodological Answer : Stopped-flow kinetics (SFK) and surface plasmon resonance (SPR) reveal non-competitive inhibition of dihydrofolate reductase (kcat reduction by 40%). Mutagenesis studies (e.g., Asp27Ala) confirm binding site interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
